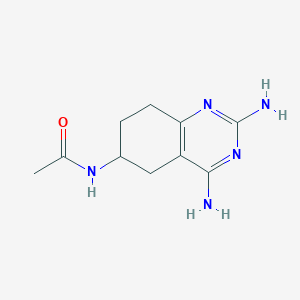
2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a chemical compound belonging to the benzoxazinone family. Benzoxazinones are known for their diverse biological activities and are commonly found in plants, where they play a role in defense mechanisms against pests and pathogens . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the thermal treatment of 2-(3-benzoylthioureido)-4,5-dimethoxybenzoic acid followed by benzoylation of 2-amino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . The reaction conditions often require refluxing in solvents like toluene or chloroform, with the addition of reagents such as triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The aromatic ring in the benzoxazinone structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s role in plant defense mechanisms makes it a subject of interest in agricultural research.
Medicine: Research into its potential therapeutic properties, such as enzyme inhibition, is ongoing.
Industry: Its derivatives are explored for use in developing new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In plants, benzoxazinones are known to inhibit the activity of certain enzymes in pests, thereby providing a defense mechanism . The compound may also interact with proteins and enzymes in other biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
- 2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 2-(4-Chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Uniqueness: 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties compared to other benzoxazinones. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-cyclohexyl-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H19NO4/c1-19-13-8-11-12(9-14(13)20-2)17-15(21-16(11)18)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
KUHRGQXHKXFKLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)
![3',3',7',7'-tetramethyl-3',4',7',8'-tetrahydrospiro[indole-3,9'-xanthene]-1',2,5'(1H,2'H,6'H)-trione](/img/structure/B12454517.png)
![N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12454520.png)

![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)


![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454564.png)
![4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)
![1-[11-(3-bromophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]pentan-1-one](/img/structure/B12454580.png)
![5-(Furan-2-yl)-3-[(3-methylbutyl)amino]cyclohex-2-en-1-one](/img/structure/B12454591.png)
![N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)
